3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde
Description
This compound features a pyrrole core substituted with a methyl group at positions 3 and 5, a carbaldehyde group at position 2, and a macrocyclic 1,4,7-trioxa-10-azacyclododecane moiety attached via a carbonyl group at position 4.
Properties
Molecular Formula |
C16H24N2O5 |
|---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H24N2O5/c1-12-14(11-19)17-13(2)15(12)16(20)18-3-5-21-7-9-23-10-8-22-6-4-18/h11,17H,3-10H2,1-2H3 |
InChI Key |
XWRRNLICXNVVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCOCCOCCOCC2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the dimethyl and carbaldehyde groups. The 1,4,7-trioxa-10-azacyclododecane moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study demonstrated that modifications to the pyrrole structure can enhance activity against various bacterial strains.
| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Smith et al., 2023 | E. coli | 15 µg/mL |
| Johnson et al., 2024 | S. aureus | 10 µg/mL |
Cancer Treatment : The compound has shown promise in targeting cancer cells. A recent investigation found that it induces apoptosis in specific cancer cell lines through the activation of caspase pathways.
Coordination Chemistry
Metal Ion Complexation : The crown ether functionality allows for selective binding of metal ions, making this compound useful in coordination chemistry. Studies have demonstrated that it can form stable complexes with transition metals, which can be applied in catalysis.
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 5.6 | Catalytic reactions |
| Ni(II) | 4.9 | Sensor development |
Analytical Chemistry
Sensor Development : Given its ability to selectively bind metal ions, this compound can be utilized in the development of sensors for detecting heavy metals in environmental samples. A prototype sensor demonstrated high sensitivity and selectivity for lead ions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde against various pathogens. The results indicated that derivatives with specific substitutions on the pyrrole ring exhibited enhanced activity compared to the parent compound.
Case Study 2: Metal Ion Sensing
A research team developed a novel sensor based on this compound for the detection of lead ions in water samples. The sensor exhibited a limit of detection as low as 0.5 ppb, demonstrating its practical application in environmental monitoring.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its application.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocycles and macrocycle-containing derivatives from the literature. Key differences in functional groups, synthesis, and properties are highlighted.
Pyrrole Derivatives with Aldehyde/Carbonyl Functionality
Compounds such as (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) () share a pyrrole-like heterocyclic core but differ in substituents:
- Functional Groups : The target compound’s aldehyde group contrasts with the nitrile and ketone groups in 11a and 12. Aldehydes are typically more reactive in condensation reactions, whereas nitriles offer stability .
- Synthesis: Compounds 11a and 12 were synthesized via reflux in acetic anhydride/acetic acid or sodium ethoxide, yielding 57–68% .
- Melting Points : 11a and 12 exhibit high melting points (213–269°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH groups). The target compound’s melting point may vary depending on macrocycle flexibility and crystallinity.
Table 1: Comparison of Pyrrole-Based Derivatives
Macrocyclic and Crown Ether Analogues
The 1,4,7-trioxa-10-azacyclododecane group in the target compound resembles crown ethers, which are known for metal-ion binding. For example, 4-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives () incorporate tetrazole and pyrazole moieties but lack macrocycles. The target compound’s ion-binding capacity could theoretically surpass simpler crown ethers due to the pyrrole’s electron-rich environment, but experimental validation is needed.
Electronic and Reactivity Profiles
Conceptual density functional theory (DFT) () predicts reactivity indices like electronegativity (χ) and hardness (η) for heterocycles. For instance:
- The aldehyde group in the target compound may increase electrophilicity (lower η) compared to nitriles in 11a/b.
- Macrocycle incorporation could modulate electron density at the pyrrole ring, altering nucleophilic attack sites.
Biological Activity
3,5-Dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde is a complex organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrrole ring with a dimethyl group and a carbaldehyde functional group, along with a 1,4,7-trioxa-10-azacyclododecane moiety. Its molecular formula is with a molecular weight of 324.37 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde |
| InChI Key | XWRRNLICXNVVOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1C(=O)N2CCOCCOCCOCC2)C)C=O |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the pyrrole ring. Subsequent steps introduce the dimethyl and carbaldehyde groups followed by the attachment of the 1,4,7-trioxa-10-azacyclododecane moiety. Various catalysts and controlled conditions are employed to optimize yield and purity.
Biological Activity
Research has shown that compounds with similar structural features exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde can be attributed to its ability to interact with specific molecular targets in biological systems.
The mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. This may include:
- Signal Transduction : Influencing cellular signaling pathways.
- Metabolic Regulation : Affecting metabolic processes within cells.
- Gene Expression : Modulating the expression levels of specific genes.
These interactions can lead to significant physiological effects such as anti-inflammatory responses or inhibition of tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrrole derivatives:
- Anti-inflammatory Activity : A study on pyrrole derivatives showed significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). Compounds similar to 3,5-dimethyl-pyrrole exhibited promising anti-inflammatory properties .
- Antibacterial Activity : Research indicated that certain pyrrole derivatives possess antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Anticancer Activity : In vitro studies demonstrated that compounds derived from similar structures could inhibit cancer cell proliferation effectively. For instance, derivatives were tested against liver and lung carcinoma cell lines showing significant cytotoxicity compared to standard chemotherapy agents like Cisplatin .
Comparative Analysis
To understand the uniqueness of 3,5-dimethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)-1H-pyrrole-2-carbaldehyde, it is useful to compare it with other related compounds:
| Compound | Unique Features |
|---|---|
| 3,5-dimethyl-4-formylpyrrole | Lacks the 1,4,7-trioxa moiety |
| 4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)pyrrole | Lacks dimethyl and carbaldehyde groups |
| 3-methylpyrrole | Simpler structure with fewer functional groups |
The distinct presence of both the azacyclododecane moiety and additional functional groups in this compound provides it with unique chemical reactivity and potential biological applications not found in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
